Amino-SS-PEG12-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

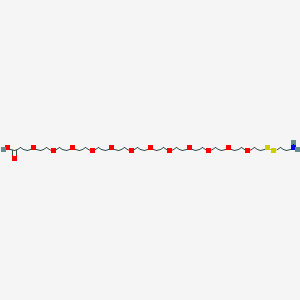

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethyldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H59NO14S2/c30-2-27-45-46-28-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-34-5-4-33-3-1-29(31)32/h1-28,30H2,(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHPKCUYIAIDED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCSSCCN)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H59NO14S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

709.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Amino-SS-PEG12-acid: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-SS-PEG12-acid, a heterobifunctional linker widely utilized in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical structure, physicochemical properties, and provides illustrative experimental protocols for its application.

Core Concepts: Structure and Functionality

This compound is a versatile chemical tool designed with distinct functional ends separated by a polyethylene glycol (PEG) spacer. Its structure incorporates three key features:

-

Primary Amine (-NH2): This functional group allows for covalent linkage to molecules containing activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters.

-

Carboxylic Acid (-COOH): This group can be activated, for example, using carbodiimides like EDC in the presence of an activator such as HATU, to react with primary amines on biomolecules.

-

Disulfide Bond (-S-S-): Positioned within the linker's backbone, this bond is cleavable under reducing conditions, such as those found within the intracellular environment of a cell. This feature is critical for the controlled release of conjugated payloads.[1]

-

Polyethylene Glycol (PEG) Spacer: The 12-unit PEG chain enhances the hydrophilicity and solubility of the linker and the resulting conjugate in aqueous media.[1][2]

The combination of these features makes this compound a valuable component in the design of stimuli-responsive drug delivery systems.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while general solubility is reported, precise quantitative data at varying temperatures and pH is not extensively available in the public domain.

| Property | Value | Source(s) |

| Molecular Formula | C29H59NO14S2 | |

| Molecular Weight | 709.91 g/mol | |

| CAS Number | 2353410-08-7 | |

| Appearance | White to off-white solid | |

| Purity | Typically >95% | |

| Solubility | Soluble in Water, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF) | |

| Solubility in DMSO | 10 mM | |

| Storage (Solid) | Recommended at -20°C for long-term stability (up to 3 years) | |

| Storage (In Solvent) | Recommended at -80°C (up to 1 year) |

Key Applications in Drug Development

The primary application of this compound is in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells.

The workflow for developing an ADC using a cleavable linker like this compound is a multi-step process.

The disulfide bond in this compound is designed to be stable in the bloodstream and release the cytotoxic payload inside the target cancer cell, where the reducing environment (e.g., high glutathione concentration) facilitates the cleavage of the disulfide bond.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Specific reaction conditions, such as stoichiometry, concentration, and reaction time, may need to be optimized for individual applications.

Two-Step Conjugation of a Payload and an Antibody

This protocol outlines the general steps for first conjugating a payload (drug) to the carboxylic acid end of this compound, followed by the conjugation of the linker-payload complex to an antibody.

Step 1: Synthesis of the Linker-Payload Complex

-

Activation of Carboxylic Acid:

-

Dissolve this compound in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or a suitable coupling agent like HATU to the solution to activate the carboxylic acid group. The reaction is typically carried out at room temperature for 15-30 minutes.

-

-

Conjugation to the Payload:

-

Dissolve the amine-containing payload in a compatible solvent.

-

Add the payload solution to the activated linker solution.

-

The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction should be monitored by an appropriate analytical technique such as LC-MS or TLC.

-

-

Purification:

-

Once the reaction is complete, the linker-payload conjugate is purified from excess reagents and byproducts using techniques like column chromatography or preparative HPLC.

-

Step 2: Conjugation to the Antibody

-

Antibody Preparation:

-

The antibody is typically prepared in a suitable buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0. Ensure the buffer is free of primary amines (e.g., Tris).

-

-

Conjugation Reaction:

-

The purified linker-payload, now with a terminal primary amine, can be conjugated to the antibody. One common method is to first activate the carboxylic acid groups on the antibody using EDC and NHS, and then add the linker-payload.

-

Alternatively, if the linker-payload has been synthesized to have a terminal NHS ester, it can be directly added to the antibody solution.

-

The molar ratio of the linker-payload to the antibody will determine the drug-to-antibody ratio (DAR) and needs to be optimized.

-

The reaction is typically incubated for 1-2 hours at room temperature or 4°C.

-

-

Purification of the ADC:

-

The resulting ADC is purified from unconjugated linker-payload and other reagents. Size exclusion chromatography (SEC) is a common method for this purification.

-

Conclusion

This compound is a well-defined, high-purity reagent that offers researchers and drug developers a reliable tool for creating advanced bioconjugates. Its cleavable disulfide bond, hydrophilic PEG spacer, and bifunctional nature make it particularly suitable for the development of targeted therapies like ADCs. The experimental protocols provided herein offer a starting point for the practical application of this versatile linker in innovative drug delivery systems. As with any bioconjugation strategy, optimization of reaction conditions is crucial for achieving the desired product with high yield and purity.

References

An In-Depth Technical Guide to the Synthesis and Purification of Amino-SS-PEG12-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Amino-SS-PEG12-acid, a heterobifunctional linker critical in the development of advanced therapeutics such as antibody-drug conjugates (ADCs). This document outlines a representative synthetic protocol, detailed purification methodologies, and expected analytical data.

This compound is a valuable tool in bioconjugation due to its discrete polyethylene glycol (PEG) spacer, terminal amine, and carboxylic acid functional groups, along with a cleavable disulfide bond. The PEG spacer enhances solubility and pharmacokinetic properties, while the terminal functional groups allow for sequential conjugation to biomolecules and payload drugs. The disulfide bond provides stability in circulation and allows for reductive cleavage in the intracellular environment, triggering the release of the payload.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₅₉NO₁₄S₂ | [1][2] |

| Molecular Weight | 709.9 g/mol | [1][2] |

| Purity | Typically >95% | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, DMSO, DMF, and DCM | |

| Storage Conditions | -20°C for long-term storage |

Synthesis of this compound: A Representative Protocol

While the precise, proprietary synthesis methods for commercially available this compound are not publicly disclosed, a plausible and scientifically sound multi-step synthesis can be proposed based on established organic chemistry principles. This protocol involves the sequential modification of a discrete PEG12 molecule to introduce the terminal amine, disulfide bridge, and carboxylic acid functionalities.

A key strategy involves the use of protecting groups to ensure selective reactions at each end of the molecule. The synthesis would culminate in the deprotection of the amine group.

DOT Diagram: Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol

Step 1: Mesylation of Boc-NH-PEG12-OH

-

Dissolve Boc-NH-PEG12-OH in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (TEA) dropwise, followed by the slow addition of methanesulfonyl chloride (MsCl).

-

Stir the reaction mixture at 0°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-NH-PEG12-Mesylate.

Step 2: Thiolation of Boc-NH-PEG12-Mesylate

-

Dissolve the mesylated intermediate in a suitable solvent such as dimethylformamide (DMF).

-

Add sodium hydrosulfide (NaSH) and stir the mixture at room temperature overnight.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic phase, dry, and concentrate to obtain Boc-NH-PEG12-Thiol.

Step 3 & 4: Disulfide Bond Formation

-

Activate 3-(tritylthio)propanoic acid by reacting it with a coupling agent like N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to form the NHS ester.

-

In a separate flask, dissolve the Boc-NH-PEG12-Thiol.

-

Couple the activated 3-(tritylthio)propanoic acid with the thiol-PEG intermediate. This can be achieved through various methods, including reaction with an activated pyridyl disulfide derivative of the propanoic acid.

-

The reaction progress is monitored by an appropriate chromatographic technique (e.g., HPLC).

Step 5 & 6: Deprotection

-

Dissolve the trityl- and Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM.

-

The trityl and Boc groups are cleaved simultaneously under these acidic conditions.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

The crude product, this compound, is then taken for purification.

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials, reagents, and side products. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying PEGylated compounds.

DOT Diagram: Purification Workflow

Caption: A typical workflow for the purification of this compound.

Preparative RP-HPLC Protocol

-

Column: A preparative C18 column is suitable for this purification.

-

Mobile Phase:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

-

Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is used to elute the product. A typical gradient might be 10-70% B over 30-40 minutes.

-

Procedure:

-

Dissolve the crude product in a minimal amount of Mobile Phase A.

-

Filter the solution to remove any particulates.

-

Inject the sample onto the equilibrated preparative RP-HPLC system.

-

Collect fractions as they elute from the column.

-

Analyze the collected fractions by analytical HPLC-MS to identify those containing the pure product.

-

Pool the pure fractions.

-

Lyophilize the pooled fractions to remove the solvents and obtain the final product as a solid.

-

Characterization and Quality Control

The identity and purity of the final product should be confirmed using various analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the PEG backbone (a large multiplet around 3.6 ppm), as well as signals corresponding to the amino and carboxylic acid termini. |

| Mass Spectrometry (ESI-MS) | A major peak corresponding to the molecular weight of the product (e.g., [M+H]⁺ at m/z 710.9) should be observed. |

| Analytical RP-HPLC | A single major peak should be observed, with purity typically >95% as determined by peak area integration. |

Application in Antibody-Drug Conjugate (ADC) Formation

This compound is a linker used in the synthesis of ADCs. The terminal carboxylic acid can be activated (e.g., as an NHS ester) and reacted with an amine-containing cytotoxic drug. The terminal amine of the linker-drug conjugate can then be reacted with an activated carboxylic acid on an antibody, or more commonly, the amine can be modified to introduce a maleimide group which then reacts with a reduced disulfide bond on the antibody.

DOT Diagram: ADC Formation Workflow

Caption: Simplified workflow for creating an ADC using a disulfide linker.

This technical guide provides a framework for the synthesis, purification, and application of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation.

References

solubility and stability of Amino-SS-PEG12-acid

An In-depth Technical Guide to the Solubility and Stability of Amino-SS-PEG12-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , a heterobifunctional linker commonly utilized in the development of antibody-drug conjugates (ADCs). Understanding these core properties is critical for the successful formulation, storage, and in vivo performance of ADCs.

Introduction to this compound

This compound is a valuable tool in bioconjugation, featuring a terminal amine group, a disulfide bond, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This structure allows for the linkage of antibodies to cytotoxic payloads. The disulfide bond serves as a cleavable linker, designed to be stable in systemic circulation but susceptible to cleavage in the reducing environment of the intracellular space, thereby releasing the drug payload at the target site. The 12-unit PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.

Solubility of this compound

The solubility of this compound is a key consideration for its handling and use in conjugation reactions. While specific data is limited, its structural components provide a strong indication of its solubility profile.

Quantitative Solubility Data

Publicly available data on the solubility of this compound is often limited to specific solvent systems.

| Solvent | Reported Solubility |

| DMSO | 10 mM |

| Water | Soluble |

| Most Organic Solvents | Soluble |

Note: "Soluble" indicates that the compound is generally soluble in water and many organic solvents like DCM, DMF, and THF, though the exact concentration may vary.

Expected Solubility Profile

The chemical structure of this compound suggests a favorable solubility profile in a range of solvents:

-

Aqueous Solubility: The presence of a 12-unit PEG chain, a primary amine, and a carboxylic acid group imparts significant hydrophilicity. The amine and carboxylic acid groups are ionizable, and their charge state is pH-dependent. At physiological pH (~7.4), the amine group will be protonated (NH3+) and the carboxylic acid will be deprotonated (COO-), forming a zwitterion and enhancing aqueous solubility. Solubility is expected to be lowest near its isoelectric point and higher at pH values further from the pI.

-

Organic Solvent Solubility: The PEG chain also contributes to solubility in many polar organic solvents. Aliphatic amines and carboxylic acids generally exhibit solubility in polar organic solvents. It is reported to be soluble in common organic solvents such as DMSO, DMF, and DCM.

Experimental Protocol for Solubility Determination

To determine the precise solubility of this compound for a specific application, the following shake-flask method can be employed.

Objective: To determine the thermodynamic solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvent (e.g., phosphate-buffered saline (PBS) at various pH values, water, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or mass spectrometer)

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a calibrated HPLC method.

-

Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

Stability of this compound

The stability of this compound is primarily dictated by the integrity of its disulfide bond. This bond is designed to be cleavable under specific conditions, which is fundamental to its function in drug delivery.

Disulfide Bond Stability

Disulfide bonds are covalent bonds that can be cleaved by reducing agents. This redox-sensitivity is exploited in ADC design.

-

In Circulation (Oxidative Environment): In the bloodstream, the environment is generally oxidative, which helps to maintain the stability of the disulfide bond in the linker. This stability is crucial to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.

-

Intracellular Environment (Reducing Environment): Upon internalization into a target cell, the ADC is exposed to a reducing environment, primarily due to the high concentration of glutathione (GSH). The disulfide bond is readily reduced by GSH, leading to the cleavage of the linker and the release of the active drug.

General Chemical Stability

The PEG and aliphatic components of the linker are generally stable under typical physiological conditions. However, like all molecules, it can be susceptible to degradation under harsh conditions of pH and temperature over extended periods.

Experimental Protocols for Stability Assessment

Objective: To assess the stability of the disulfide bond in this compound in the presence of a reducing agent.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dithiothreitol (DTT) or Glutathione (GSH) as a reducing agent

-

HPLC system with a suitable column and detector

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in PBS.

-

Prepare a stock solution of the reducing agent (e.g., 100 mM DTT or 1 M GSH) in PBS.

-

In separate vials, add the this compound solution.

-

To the test vials, add the reducing agent to a final concentration that mimics the intracellular environment (e.g., 1-10 mM GSH). For a control, add an equal volume of PBS.

-

Incubate all samples at 37 °C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Immediately analyze the aliquots by HPLC to monitor the disappearance of the parent compound and the appearance of cleavage products.

-

The rate of degradation can be determined by plotting the concentration of the parent compound versus time.

Visualizing Key Processes

Diagrams can help to illustrate the mechanisms of action and experimental designs related to this compound.

Disulfide Bond Cleavage Pathway

The following diagram illustrates the cleavage of the disulfide bond within an ADC upon entering a target cell.

Caption: Intracellular cleavage of a disulfide-linked ADC.

Experimental Workflow for Stability Analysis

This diagram outlines a typical workflow for assessing the stability of this compound.

Caption: Workflow for assessing linker stability.

Conclusion

This compound is a versatile linker with a favorable solubility profile due to its PEG, amine, and carboxylic acid moieties. Its key feature is the redox-sensitive disulfide bond, which provides stability in circulation and allows for targeted drug release within the reducing environment of cells. For optimal use, it is recommended that researchers perform specific solubility and stability studies tailored to their unique formulation and application. The experimental protocols provided in this guide offer a starting point for these essential characterizations.

An In-Depth Technical Guide to the Amino-SS-PEG12-acid Cleavable Linker

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Amino-SS-PEG12-acid cleavable linker, a critical tool in the development of advanced bioconjugates and drug delivery systems. We will delve into its core mechanism of action, present key quantitative data, provide detailed experimental protocols, and offer visual representations of its function and application.

Core Concept: Reductive Cleavage in the Intracellular Environment

The this compound linker is a bifunctional molecule featuring a terminal amine group, a terminal carboxylic acid group, a 12-unit polyethylene glycol (PEG) spacer, and a central disulfide bond. This disulfide bond is the key to its functionality as a cleavable linker, designed to be stable in the extracellular environment and circulation but susceptible to cleavage within the reducing environment of the cell.[1][]

The primary mechanism of cleavage is the reduction of the disulfide bond by intracellular glutathione (GSH).[1][] The concentration of GSH is significantly higher inside cells (1-10 mM) compared to the bloodstream (~2-20 µM).[3] This steep concentration gradient ensures that the linker remains largely intact in circulation, minimizing premature release of conjugated payloads, and is efficiently cleaved upon internalization into the target cell. Other intracellular reducing agents, such as thioredoxin, can also contribute to this process.

The PEG12 spacer enhances the linker's utility by increasing the hydrophilicity and solubility of the resulting conjugate, which can be particularly advantageous when working with hydrophobic payloads. PEGylation is a well-established strategy to improve the pharmacokinetic properties of biotherapeutics, often leading to a longer circulation half-life.

Quantitative Data: Stability and Cleavage Kinetics

| Condition | Parameter | Typical Value for Disulfide Linkers | Reference |

| Human Plasma | Half-life (t½) | Several days (can be engineered with steric hindrance) | |

| Intracellular Mimicking (e.g., 10 mM Glutathione) | Cleavage | Rapid cleavage, often within minutes to hours |

Note: The values presented are illustrative and can vary depending on the specific molecular context of the conjugate and the experimental conditions.

Experimental Protocols

Here, we provide detailed methodologies for key experiments involving the this compound linker.

Conjugation of this compound to a Protein and a Small Molecule

This protocol describes a two-step process to conjugate a protein (e.g., an antibody) to a small molecule drug using the this compound linker.

Step 1: Reaction of the Linker with the Small Molecule

-

Activation of the Small Molecule's Carboxylic Acid:

-

Dissolve the small molecule containing a carboxylic acid group in an anhydrous organic solvent (e.g., DMF or DMSO).

-

Add 1.5 equivalents of a carbodiimide coupling agent (e.g., EDC) and 1.5 equivalents of an NHS ester (e.g., Sulfo-NHS).

-

Stir the reaction at room temperature for 15-30 minutes to form the NHS-activated drug.

-

-

Conjugation to the Linker's Amine Group:

-

Dissolve the this compound linker (1 equivalent) in the same anhydrous solvent.

-

Add the solution of the activated small molecule to the linker solution.

-

Let the reaction proceed at room temperature for 2-4 hours or overnight at 4°C.

-

Monitor the reaction progress by LC-MS.

-

Purify the drug-linker conjugate using an appropriate method, such as reverse-phase HPLC.

-

Step 2: Conjugation of the Drug-Linker to the Protein

-

Activation of the Linker's Carboxylic Acid:

-

Dissolve the purified drug-linker conjugate in an anhydrous organic solvent.

-

Add 1.5 equivalents of EDC and 1.5 equivalents of Sulfo-NHS.

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group of the linker.

-

-

Conjugation to the Protein's Amine Groups:

-

Prepare the protein (e.g., antibody) in a suitable buffer, such as PBS at pH 7.4.

-

Add the activated drug-linker solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to maintain protein integrity.

-

Incubate the reaction for 2 hours at room temperature with gentle mixing.

-

-

Purification of the Final Conjugate:

-

Remove unconjugated drug-linker and other small molecules by size-exclusion chromatography or dialysis.

-

In Vitro Disulfide Cleavage Assay

This assay evaluates the cleavage of the disulfide bond in the presence of a reducing agent like glutathione.

-

Preparation of the Conjugate:

-

Prepare a stock solution of the bioconjugate containing the this compound linker in a suitable buffer (e.g., PBS, pH 7.4).

-

-

Cleavage Reaction:

-

Prepare a solution of 10 mM glutathione (GSH) in PBS, pH 7.2.

-

In a microcentrifuge tube, mix the bioconjugate with the GSH solution.

-

Incubate the reaction mixture at 37°C.

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

-

Quench the reaction immediately by adding a thiol-reactive agent like N-ethylmaleimide (NEM).

-

-

Analysis:

-

Analyze the samples from each time point by a suitable method such as HPLC, LC-MS, or SDS-PAGE to quantify the amount of released payload and remaining intact conjugate. This data can be used to determine the cleavage kinetics.

-

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

References

A Technical Guide to Disulfide Bond Reduction in Amino-SS-PEG12-acid

For Researchers, Scientists, and Drug Development Professionals

Amino-SS-PEG12-acid is a heterobifunctional molecule featuring a terminal amine, a terminal carboxylic acid, and a central, cleavable disulfide bond, all connected by a hydrophilic 12-unit polyethylene glycol (PEG) spacer.[1][2] This structure is particularly valuable in bioconjugation and drug delivery, where the disulfide bond serves as a smart, environment-sensitive linkage.[3] The stability of this bond in the oxidizing environment of the bloodstream, coupled with its susceptibility to cleavage within the reducing intracellular environment of target cells, makes it an attractive component for designing targeted therapies.[][5]

This guide provides an in-depth overview of the core principles, common reagents, and detailed protocols for the reduction of the disulfide bond in this compound and similar PEGylated linkers.

Core Principles of Disulfide Bond Reduction

The cleavage of a disulfide bond (S-S) is a reduction reaction that results in two free sulfhydryl or thiol groups (-SH). This process is most commonly achieved via thiol-disulfide exchange, a reaction involving a nucleophilic attack on one of the sulfur atoms of the disulfide bond by a thiolate ion (R-S⁻). The reaction proceeds through a mixed disulfide intermediate, which is subsequently attacked by a second thiol, ultimately yielding two reduced thiol groups and an oxidized reagent.

The efficiency and rate of this reaction are influenced by several factors, including the concentration of the reducing agent, pH, temperature, and the steric accessibility of the disulfide bond.

Key Reducing Agents for Disulfide Cleavage

The choice of reducing agent is critical and depends on the specific application, required reaction conditions, and downstream analytical methods. The three most common reagents are Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and the biologically relevant Glutathione (GSH).

-

Dithiothreitol (DTT): A potent, thiol-based reducing agent, DTT is highly effective at reducing disulfide bonds due to its ability to form a stable six-membered ring after donating its two protons. This intramolecular cyclization drives the reaction equilibrium toward the reduced products.

-

Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a non-thiol-based reducing agent that is odorless, more stable to air oxidation than DTT, and effective over a wider pH range. Its phosphine group directly attacks the disulfide bond, making it a powerful and versatile alternative. TCEP is particularly useful in applications where the presence of thiols would interfere with subsequent steps, such as maleimide-based conjugation.

-

Glutathione (GSH): As the most abundant intracellular thiol, glutathione is the primary biological reducing agent responsible for cleaving disulfide linkers inside cells. The intracellular concentration of GSH (1–10 mM) is significantly higher than in the extracellular plasma (2–20 µM), providing the reductive potential necessary for targeted drug release. In laboratory settings, GSH can be used to mimic the intracellular reducing environment.

The following table summarizes the key properties of these common reducing agents.

| Property | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | Glutathione (GSH) |

| Mechanism | Thiol-Disulfide Exchange | Nucleophilic Phosphine Attack | Thiol-Disulfide Exchange |

| Optimal pH | 7.0 - 9.0 | 4.0 - 8.5 | 7.0 - 7.4 (Physiological) |

| Key Advantages | High reducing power, forms stable oxidized product. | Odorless, stable to air oxidation, effective over a wide pH range, does not contain thiols. | Biologically relevant, mimics intracellular cleavage. |

| Key Disadvantages | Strong odor, less stable at pH > 7.5, can interfere with maleimide chemistry. | Can be more expensive than DTT. | Slower reaction kinetics compared to DTT or TCEP. |

| Typical Concentration | 5 - 50 mM | 5 - 50 mM | 1 - 10 mM (to mimic intracellular conditions) |

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and quantitative disulfide bond reduction. Below are protocols for reduction using DTT and TCEP, followed by a method for monitoring the reaction.

This protocol describes a general procedure for the complete reduction of the disulfide bond using Dithiothreitol.

Materials:

-

This compound

-

Dithiothreitol (DTT)

-

Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.5)

-

Nitrogen or Argon gas (optional)

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Prepare a fresh stock solution of DTT (e.g., 1 M in water).

-

-

Reaction Setup:

-

In a reaction vessel, add the this compound solution.

-

If the sample is sensitive to oxidation, gently bubble nitrogen or argon gas through the solution for 5-10 minutes to remove dissolved oxygen.

-

Add DTT to the reaction mixture to achieve a final concentration typically 10- to 50-fold molar excess over the disulfide. A common starting point is 20 mM DTT.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours. For more sterically hindered disulfides, incubation at 37°C may be required.

-

-

Monitoring and Purification:

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them via HPLC or using Ellman's Reagent (see Protocol 3).

-

Once the reaction is complete, remove the excess DTT and the oxidized DTT byproduct using size-exclusion chromatography or reverse-phase HPLC.

-

This protocol is ideal for applications where the presence of thiols must be avoided.

Materials:

-

This compound

-

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)

-

Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.0)

-

Purification system (e.g., HPLC)

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Prepare a fresh stock solution of TCEP (e.g., 0.5 M in water). Neutralize the pH of the TCEP stock solution with NaOH if necessary.

-

-

Reaction Setup:

-

Add TCEP to the this compound solution to a final concentration of 10- to 50-fold molar excess. A typical concentration is 10-25 mM.

-

-

Incubation:

-

Incubate the reaction at room temperature for 30 minutes to 2 hours. TCEP is generally faster and more efficient than DTT at lower pH values.

-

-

Monitoring and Purification:

-

Monitor the reaction as described in Protocol 1.

-

Purify the reduced product to remove TCEP and its oxide using an appropriate chromatography method.

-

Ellman's Reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)) is used to quantify the free thiol groups generated upon disulfide reduction. DTNB reacts with a free sulfhydryl group to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.

Materials:

-

DTNB Stock Solution (4 mg/mL in 0.1 M sodium phosphate, pH 8.0).

-

Reaction aliquots from Protocol 1 or 2.

-

Cysteine or N-acetylcysteine for standard curve.

-

UV-Vis Spectrophotometer.

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the reaction buffer.

-

Add 50 µL of the DTNB solution to a defined volume (e.g., 950 µL) of each standard.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 412 nm and plot absorbance vs. concentration to generate a standard curve.

-

-

Sample Measurement:

-

Take a small aliquot of your reduction reaction at various time points.

-

Dilute the aliquot in the assay buffer to ensure the absorbance reading is within the linear range of the standard curve.

-

Add 50 µL of the DTNB solution to the diluted sample.

-

Incubate for 15 minutes and measure the absorbance at 412 nm.

-

-

Calculation:

-

Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve. An increase in thiol concentration over time indicates the progress of the disulfide reduction.

-

Visualization of Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the processes involved in disulfide bond reduction.

Quantitative Analysis of Reduction

Beyond spectrophotometric assays like Ellman's, more sophisticated techniques are required for precise quantification and characterization.

| Analytical Technique | Application in Disulfide Reduction | Key Information Provided |

| Reverse-Phase HPLC (RP-HPLC) | Separates the reduced product from the starting material and byproducts based on hydrophobicity. | Purity of the reduced product, reaction completion, and quantification. |

| Mass Spectrometry (MS) | Determines the exact molecular weight of the starting material and the final product. | Confirms the identity of the reduced product (mass increase corresponding to the addition of two hydrogen atoms). |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection specificity of MS. | Provides a comprehensive profile of the reaction mixture, identifying and quantifying all components. |

By employing these methods, researchers can ensure the quality, purity, and identity of the reduced this compound product, a critical step before its use in downstream applications such as the conjugation to antibodies, peptides, or other therapeutic molecules.

References

- 1. This compound, 2353410-08-7 | BroadPharm [broadpharm.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]

- 5. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

The Pivotal Role of the PEG12 Spacer in Amino-SS-PEG12-acid: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and other bioconjugates, the linker connecting the targeting moiety to the payload is a critical determinant of success. The Amino-SS-PEG12-acid linker has emerged as a valuable tool, offering a combination of a cleavable disulfide bond, versatile conjugation handles, and a discrete 12-unit polyethylene glycol (PEG12) spacer. This in-depth technical guide elucidates the multifaceted role of the PEG12 spacer in this linker, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the design and synthesis of next-generation bioconjugates.

Core Functions of the PEG12 Spacer

The inclusion of a discrete PEG12 spacer in the this compound linker architecture imparts several crucial advantages that address key challenges in drug development, including solubility, stability, and pharmacokinetic (PK) properties.[1][2][3]

Enhanced Hydrophilicity and Solubility

Many potent cytotoxic payloads used in ADCs are inherently hydrophobic. This can lead to aggregation of the final conjugate, compromising its stability and manufacturability. The hydrophilic nature of the PEG12 spacer helps to mitigate this issue by increasing the overall water solubility of the ADC.[1][4] This enhanced solubility can facilitate conjugation reactions in aqueous buffers and prevent aggregation, leading to a more homogeneous and stable product.

Improved Pharmacokinetics and Biodistribution

The PEG12 spacer significantly influences the pharmacokinetic profile of the bioconjugate. By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life. This prolonged exposure can result in greater accumulation of the therapeutic agent at the tumor site, potentially enhancing its efficacy. Furthermore, the PEG12 spacer can shield the payload from premature metabolism and recognition by the immune system.

Optimized Spatial Orientation and Reduced Steric Hindrance

The defined length of the PEG12 spacer provides critical spatial separation between the antibody and the cytotoxic payload. This separation can be crucial for maintaining the biological activity of the antibody by preventing the payload from interfering with its antigen-binding site. It also ensures that the payload is accessible to its intracellular target following cleavage of the disulfide bond.

Quantitative Impact of the PEG12 Spacer

The benefits of the PEG12 spacer are not merely qualitative. Studies have demonstrated a quantifiable impact on the physicochemical and pharmacokinetic properties of ADCs.

Pharmacokinetic Profile

A direct correlation has been observed between PEG spacer length and the pharmacokinetic profile of ADCs. As the number of PEG units increases, there is a corresponding decrease in clearance and an increase in overall exposure (AUC), with these effects reaching a plateau at approximately 8 to 12 PEG units.

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics

| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |

| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |

| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |

| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |

| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |

| ADC with PEG24 Linker | 24 units | 290 | 10,000 | 5.8 |

| Data synthesized from a study on PEGylated glucuronide-MMAE linkers. |

In Vitro Cytotoxicity

The effect of PEG spacers on in vitro cytotoxicity can be complex and context-dependent. In some cases, the inclusion of a PEG linker has a negligible impact on the potency of the ADC. However, in other instances, particularly with longer PEG chains, a slight reduction in immediate in vitro cytotoxicity has been observed, potentially due to steric hindrance. It is important to note that this modest decrease in in vitro activity is often more than compensated for by the significantly improved in vivo performance due to enhanced pharmacokinetics.

Table 2: Comparative In Vitro Cytotoxicity of ADCs with and without PEG Spacers

| Cell Line | Linker | IC50 (ng/mL) |

| Karpas-299 | No PEG | ~10 |

| Karpas-299 | PEG2 | ~10 |

| Karpas-299 | PEG4 | ~10 |

| Karpas-299 | PEG8 | ~10 |

| Karpas-299 | PEG12 | ~10 |

| Karpas-299 | PEG24 | ~10 |

| Data adapted from a study on an anti-CD30 ADC. |

Experimental Protocols

The following section provides detailed methodologies for the synthesis and characterization of an ADC utilizing the this compound linker.

Synthesis of an Antibody-Drug Conjugate with this compound

This protocol outlines the steps for conjugating a cytotoxic payload (e.g., MMAE) to an antibody (e.g., Trastuzumab) via the this compound linker.

Materials:

-

This compound

-

Cytotoxic payload with a reactive amine group (e.g., MMAE)

-

Antibody (e.g., Trastuzumab)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Dithiothreitol (DTT)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Size-Exclusion Chromatography (SEC) column

-

Hydrophobic Interaction Chromatography (HIC) column

Procedure:

-

Activation of this compound Carboxylic Acid:

-

Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

-

Add DCC (1.2 equivalents) to the solution and stir at room temperature for 2 hours to form the NHS ester.

-

-

Conjugation of Activated Linker to Payload:

-

Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.

-

Add the activated Amino-SS-PEG12-NHS ester solution to the payload solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by HPLC.

-

Upon completion, purify the payload-linker conjugate by reverse-phase HPLC.

-

-

Antibody Reduction (if conjugating to native cysteines):

-

Dissolve the antibody in PBS.

-

Add a 10-fold molar excess of DTT.

-

Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.

-

Remove excess DTT using a desalting column.

-

-

Conjugation of Payload-Linker to Antibody:

-

Dissolve the purified payload-linker conjugate in a small amount of an organic co-solvent (e.g., DMSO) and add it to the reduced antibody solution in PBS. The final concentration of the organic co-solvent should be kept low (e.g., <10%) to avoid antibody denaturation.

-

The terminal amine of the PEG12 spacer will react with available functional groups on the antibody (e.g., activated esters on lysine residues if the antibody has been pre-modified, or directly to engineered cysteines).

-

Incubate the reaction mixture at room temperature for 4 hours.

-

-

Purification of the ADC:

-

Purify the crude ADC mixture using a combination of HIC and SEC. HIC is effective for separating ADC species with different drug-to-antibody ratios (DARs), while SEC is used to remove aggregates and unconjugated small molecules.

-

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including UV-Vis spectroscopy, HIC, and mass spectrometry.

UV-Vis Spectroscopy Method:

-

Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

-

Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

-

The DAR is the molar ratio of the payload to the antibody.

Visualizing the Workflow and Mechanism of Action

Graphviz diagrams provide a clear visual representation of the complex processes involved in ADC synthesis and their mechanism of action.

Caption: Workflow for the synthesis of an ADC using this compound.

Caption: Mechanism of intracellular drug release via disulfide bond cleavage.

Conclusion

The PEG12 spacer within the this compound linker is a critical component that significantly enhances the developability and therapeutic potential of antibody-drug conjugates and other bioconjugates. Its ability to improve solubility, optimize pharmacokinetic properties, and provide necessary spatial separation makes it an invaluable tool for researchers and drug developers. By understanding and leveraging the properties of the PEG12 spacer, scientists can design more effective and safer targeted therapies for a range of diseases.

References

An In-Depth Technical Guide to Amino-SS-PEG12-acid for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.

This guide focuses on a specific and versatile linker, Amino-SS-PEG12-acid , and its application in the development of novel PROTACs. The inclusion of a disulfide (SS) bond within the polyethylene glycol (PEG) chain imparts a cleavable characteristic to the linker, offering unique advantages in PROTAC design and application.

Core Concepts: The PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

Methodological & Application

Application Notes and Protocols for Amino-SS-PEG12-acid Conjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Amino-SS-PEG12-acid, a heterobifunctional linker, in bioconjugation. This linker is particularly valuable in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), due to its discrete PEG spacer, cleavable disulfide bond, and terminal reactive groups.

Introduction

This compound is a versatile crosslinking reagent featuring a primary amine, a disulfide bond, a 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[] The disulfide bond provides a cleavable linkage, designed to be stable in systemic circulation but readily reduced in the intracellular environment where concentrations of reducing agents like glutathione are higher.[2] The terminal amine and carboxylic acid groups allow for the covalent attachment of two different molecules, making it an ideal tool for creating complex bioconjugates.[3]

The primary amine can be conjugated to molecules containing activated esters, such as N-hydroxysuccinimide (NHS) esters, while the carboxylic acid can be coupled to primary amines using carbodiimide chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS.[4][5]

Data Presentation

The efficiency and stability of conjugations using this compound are influenced by various reaction parameters. The following tables provide representative data for typical conjugation and cleavage reactions.

Table 1: Representative Molar Ratios for Carboxylic Acid Activation and Conjugation

| Reagent | Molar Ratio (Linker:Reagent) | Purpose |

| EDC | 1:2 - 1:10 | Activation of the carboxyl group |

| NHS/sulfo-NHS | 1:2 - 1:10 | Stabilization of the activated intermediate |

| Amine-containing Molecule | 1:1 - 1:10 | Conjugation to the activated linker |

Table 2: Representative Conditions for Amine Conjugation to an NHS Ester

| Parameter | Condition |

| pH | 7.0 - 9.0 |

| Molar Excess of NHS Ester | 10 to 20-fold |

| Reaction Time | 30 - 60 minutes at room temperature or 2 hours on ice |

| Solvent | Amine-free buffer (e.g., PBS) with <10% organic solvent (e.g., DMSO or DMF) |

Table 3: Representative Conditions for Disulfide Bond Cleavage

| Reducing Agent | Concentration | Incubation Time | Temperature |

| Dithiothreitol (DTT) | 10 - 100 mM | 1 - 4 hours | 37°C |

| Tris(2-carboxyethyl)phosphine (TCEP) | 10 - 50 mM | 1 - 2 hours | Room Temperature |

Experimental Protocols

Herein, we provide detailed protocols for the two primary conjugation strategies utilizing this compound, as well as a protocol for the cleavage of the disulfide bond.

Protocol 1: Conjugation via the Carboxylic Acid Group

This protocol describes the activation of the carboxylic acid terminus of this compound and its subsequent conjugation to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

-

This compound

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

-

Desalting columns

Procedure:

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and NHS/sulfo-NHS to room temperature before use.

-

Prepare a 10 mM stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF).

-

Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS/sulfo-NHS in Activation Buffer.

-

-

Activation of this compound:

-

In a reaction tube, combine the this compound stock solution with Activation Buffer.

-

Add a 5- to 10-fold molar excess of EDC and NHS/sulfo-NHS to the linker solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to the Amine-containing Molecule:

-

Dissolve the amine-containing molecule in Coupling Buffer.

-

Add the activated this compound solution to the amine-containing molecule. A molar ratio of 10:1 to 20:1 (linker to amine-molecule) is a good starting point for optimization.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 10-50 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) using a desalting column equilibrated with an appropriate buffer (e.g., PBS). Other purification methods such as ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may also be employed depending on the properties of the conjugate.

-

Protocol 2: Conjugation via the Amine Group

This protocol describes the conjugation of the primary amine of this compound to a molecule containing an activated NHS ester.

Materials:

-

This compound

-

NHS ester-containing molecule

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Organic Solvent: Anhydrous DMSO or DMF

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

Reagent Preparation:

-

Equilibrate this compound and the NHS ester-containing molecule to room temperature.

-

Dissolve this compound in Reaction Buffer.

-

Immediately before use, dissolve the NHS ester-containing molecule in an organic solvent to a concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add the NHS ester solution to the this compound solution. A 1.5 to 3-fold molar excess of the NHS ester is recommended. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of protein substrates.

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate using a desalting column or dialysis to remove unreacted reagents.

-

Protocol 3: Cleavage of the Disulfide Bond

This protocol describes the reductive cleavage of the disulfide bond within the this compound linker.

Materials:

-

Disulfide-linked conjugate

-

Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Reaction Setup:

-

Dissolve the disulfide-linked conjugate in Reaction Buffer.

-

Prepare a fresh stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water).

-

-

Reduction Reaction:

-

Add the reducing agent to the conjugate solution to a final concentration of 10-100 mM for DTT or 10-50 mM for TCEP.

-

Incubate at 37°C for 1-4 hours for DTT or at room temperature for 1-2 hours for TCEP.

-

-

Analysis:

-

The cleavage of the disulfide bond can be confirmed by various analytical techniques, including SDS-PAGE (under reducing vs. non-reducing conditions), mass spectrometry, or HPLC.

-

Visualizations

The following diagrams illustrate the chemical reactions and a general workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound.

Caption: Reaction scheme for carboxylic acid activation and conjugation.

References

Application Note: Strategic Use of Amino-SS-PEG12-acid in the Development of Next-Generation Antibody-Drug Conjugates

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells.[1][2] The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetic profile, and mechanism of drug release.[3][4] Amino-SS-PEG12-acid is a heterobifunctional, cleavable linker designed to optimize ADC performance. It features a disulfide bond that is stable in systemic circulation but is readily cleaved in the reducing intracellular environment of tumor cells, ensuring targeted payload release.[] Additionally, the hydrophilic 12-unit polyethylene glycol (PEG) spacer enhances aqueous solubility, prevents aggregation often associated with hydrophobic payloads, and can improve the overall pharmacokinetic properties of the conjugate. This document provides detailed application notes and protocols for the effective use of this compound in ADC development.

Features and Benefits of this compound Linker

-

Tumor-Selective Cleavage: The disulfide bond is designed to be cleaved by high intracellular concentrations of reducing agents like glutathione (GSH), which are significantly more abundant inside cells than in the bloodstream. This ensures that the cytotoxic payload is released preferentially at the target site, minimizing off-target toxicity.

-

Enhanced Pharmacokinetics: The PEG12 spacer improves the hydrophilicity of the ADC, which can lead to a longer circulation half-life, reduced immunogenicity, and better overall exposure.

-

Improved Solubility and Reduced Aggregation: Hydrophobic payloads can induce ADC aggregation. The PEG linker mitigates this by increasing the overall solubility of the conjugate, which is crucial for manufacturability and safety.

-

Versatile Conjugation Chemistry: As a heterobifunctional linker with terminal amine and carboxylic acid groups, it offers flexibility in conjugation strategy, allowing for a two-step process that can be optimized for specific antibodies and payloads.

Mechanism of Action

The general mechanism for an ADC constructed with the this compound linker begins with the ADC binding to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis. The complex is then trafficked to intracellular compartments like endosomes and lysosomes. Within the cell's reducing environment, the linker's disulfide bridge is cleaved, releasing the active cytotoxic payload to exert its cell-killing effect, for example, by damaging DNA or disrupting microtubule dynamics.

Technical Data and Performance

The following tables present illustrative data for a hypothetical ADC (ADC-X) developed using the this compound linker, conjugating a tubulin inhibitor payload to an anti-Her2 antibody. This data is representative of typical results and should be used for guidance purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C29H59NO14S2 |

| Molecular Weight | 709.9 g/mol |

| Appearance | White to off-white solid |

| Purity (HPLC) | >95% |

| Solubility | Soluble in DMSO, DMF, Water |

| Functional Groups | Amine (-NH2), Carboxylic Acid (-COOH), Disulfide (-S-S-) |

Table 2: ADC-X Conjugation and Characterization

| Parameter | Result |

|---|---|

| Conjugation Method | Cysteine Alkylation (post-reduction) |

| Linker-to-Antibody Ratio | 8:1 (molar excess) |

| Drug-to-Antibody Ratio (DAR) | 3.8 (determined by HIC-HPLC) |

| Monomer Purity (SEC) | >98% |

| Endotoxin Level | <0.5 EU/mg |

Table 3: In Vitro Stability and Cytotoxicity of ADC-X | Assay | Condition | Result | | :--- | :--- | | Plasma Stability | Human Plasma, 37°C, 7 days | >95% intact ADC (payload attached) | | Cytotoxicity (IC50) | Her2+ Cell Line (SK-BR-3) | 1.5 nM | | Cytotoxicity (IC50) | Her2- Cell Line (MCF-7) | >1000 nM | | Bystander Effect | Co-culture (Her2+/Her2-) | Moderate killing of Her2- cells observed |

Experimental Protocols

The following protocols provide a general framework for synthesizing and evaluating an ADC using this compound. Optimization will be required for specific antibodies and payloads.

Overall Experimental Workflow

The development process involves a sequential workflow from linker-payload synthesis to final ADC characterization and functional testing.

Protocol 1: Synthesis of Payload-Linker Intermediate

This protocol assumes the payload has a carboxylic acid group for activation and coupling to the linker's amine.

-

Payload Activation:

-

Dissolve the cytotoxic payload in an anhydrous organic solvent (e.g., DMF).

-

Add N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a 1.2 molar excess relative to the payload.

-

Stir the reaction under an inert atmosphere (e.g., nitrogen) at room temperature for 4-6 hours to form the NHS-ester of the payload.

-

-

Coupling to Linker:

-

In a separate flask, dissolve this compound in DMF.

-

Add the activated payload solution to the linker solution.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to raise the pH to ~8.5.

-

Stir the reaction overnight at room temperature.

-

-

Purification:

-

Monitor reaction completion by LC-MS.

-

Purify the resulting Payload-SS-PEG12-acid conjugate using reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the purified payload-linker intermediate.

-

Protocol 2: Antibody Reduction and ADC Conjugation

This protocol uses partial reduction of interchain disulfides in the antibody hinge region to generate free thiols for conjugation.

-

Antibody Preparation:

-

Buffer-exchange the stock monoclonal antibody into a reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4, with 1 mM EDTA).

-

Adjust the antibody concentration to 5-10 mg/mL.

-

-

Partial Reduction:

-

Add a freshly prepared solution of Tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution. A typical molar ratio is 2-4 moles of TCEP per mole of antibody to generate 4-8 free thiols.

-

Incubate at 37°C for 60-90 minutes.

-

Immediately remove excess TCEP by passing the solution through a desalting column (e.g., Sephadex G-25) equilibrated with reaction buffer.

-

-

Activation of Payload-Linker:

-

Dissolve the purified Payload-SS-PEG12-acid in an organic co-solvent (e.g., DMSO).

-

Activate the carboxylic acid group using NHS/EDC as described in Protocol 1, Step 1. Alternative: A more common approach for cysteine conjugation is to modify the linker's acid with a maleimide group. The diagram below illustrates this more standard chemical pathway.

-

-

Conjugation Reaction:

-

Slowly add the activated (or maleimide-functionalized) payload-linker solution to the reduced antibody solution with gentle stirring. Use a 5-10 fold molar excess of the linker-payload complex over the antibody.

-

Ensure the final concentration of the organic co-solvent (e.g., DMSO) is below 10% v/v to prevent antibody denaturation.

-

Incubate the reaction at 4°C for 2-4 hours or at room temperature for 1 hour.

-

-

Quenching and Purification:

-

Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups or reactive esters.

-

Purify the ADC from unreacted payload-linker and other impurities using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF). The purification buffer should be a formulation buffer suitable for antibody storage (e.g., histidine, pH 6.0).

-

Protocol 3: ADC Characterization

-

Drug-to-Antibody Ratio (DAR) Measurement:

-

Use Hydrophobic Interaction Chromatography (HIC)-HPLC. The number and intensity of peaks correspond to different drug-loaded species (DAR 0, 2, 4, etc.). The average DAR is calculated from the integrated peak areas.

-

-

Purity and Aggregation Analysis:

-

Use Size Exclusion Chromatography (SEC)-HPLC to determine the percentage of monomer, aggregate, and fragment in the final ADC preparation.

-

-

Identity Confirmation:

-

Use Mass Spectrometry (LC-MS) on the intact or deglycosylated ADC to confirm the successful conjugation and mass of the final product.

-

Protocol 4: In Vitro Cytotoxicity Assay

This protocol uses a standard colorimetric method (MTT assay) to measure the potency of the ADC.

-

Cell Seeding:

-

Seed antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MCF-7) cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted test articles to the respective wells. Include untreated cells as a control.

-

Incubate the plates for 72-120 hours.

-

-

Viability Measurement (MTT Assay):

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control.

-

Plot the dose-response curves and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software like GraphPad Prism.

-

References

Application Notes and Protocols for Cleavage of Amino-SS-PEG12-acid Disulfide Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-SS-PEG12-acid is a versatile heterobifunctional linker containing a disulfide bond, a terminal amine group, and a terminal carboxylic acid. The key feature of this linker is the disulfide bond, which is stable under physiological conditions but can be readily cleaved by reducing agents. This property makes it an ideal component in drug delivery systems, particularly in the design of antibody-drug conjugates (ADCs), where the controlled release of a therapeutic payload within the target cell is desired. The intracellular environment is significantly more reducing than the bloodstream, primarily due to a high concentration of glutathione (GSH), which facilitates the selective cleavage of the disulfide bond and subsequent drug release.[1][2][3]

These application notes provide detailed protocols for the cleavage of the disulfide linker in this compound conjugates, methods for quantifying the cleavage, and an overview of its application in drug delivery.

Chemical Structure and Properties

-

IUPAC Name: 2-amino-1-(2,2-dimethyl-4-oxo-3,8,11,14,17,20,23,26,29,32,35,38-dodecaoxa-5-aza-4(1,2)-benzenacyclononatriacontaphan-1-yl)ethan-1-one

-

Molecular Formula: C₃₈H₆₈N₂O₁₅S₂

-

Molecular Weight: 885.1 g/mol

-

Key Features:

-

Disulfide Bond: Cleavable under reducing conditions.

-

PEG12 Spacer: A hydrophilic polyethylene glycol spacer that enhances solubility and reduces aggregation.[4]

-

Terminal Amine and Carboxylic Acid: Allows for conjugation to a variety of molecules, such as antibodies and cytotoxic drugs.

-

Applications in Drug Delivery

The cleavable nature of the disulfide bond is central to its application in targeted drug delivery. In a typical ADC application, the this compound linker connects a monoclonal antibody to a potent cytotoxic drug.

-

Extracellular Stability: The disulfide bond is relatively stable in the oxidizing environment of the bloodstream, minimizing premature drug release and off-target toxicity.

-

Intracellular Cleavage: Upon internalization into a target cancer cell, the higher intracellular concentration of reducing agents, such as glutathione (GSH), leads to the cleavage of the disulfide bond.[1]

-

Payload Release: This cleavage results in the release of the active drug inside the cancer cell, leading to targeted cell death.

Below is a diagram illustrating the general mechanism of an ADC utilizing a cleavable disulfide linker.

Caption: General mechanism of action for an antibody-drug conjugate with a cleavable disulfide linker.

Experimental Protocols

Protocol 1: In Vitro Cleavage of Disulfide Linker using Dithiothreitol (DTT)

This protocol describes the use of DTT, a strong reducing agent, to cleave the disulfide bond of an this compound conjugate in a controlled in vitro setting.

Materials:

-

This compound conjugate solution (e.g., ADC)

-

Dithiothreitol (DTT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Reaction buffer (e.g., 100 mM phosphate buffer, pH 8.0-8.5)

-

Microcentrifuge tubes

-

Incubator or water bath at 37°C

-

Analytical instrument (e.g., HPLC, LC-MS)

Procedure:

-

Prepare a stock solution of DTT: Dissolve DTT in the reaction buffer to a final concentration of 1 M. Prepare fresh or store in aliquots at -20°C.

-

Prepare the reaction mixture: In a microcentrifuge tube, add the this compound conjugate to the reaction buffer to a final concentration of 1-5 mg/mL.

-

Initiate the cleavage reaction: Add the DTT stock solution to the conjugate solution to achieve a final DTT concentration in the range of 10-100 mM. A 50 mM final concentration is a good starting point.

-

Incubate the reaction: Incubate the mixture at 37°C for 30-60 minutes. The incubation time can be optimized based on the desired extent of cleavage.

-

Quench the reaction (optional): To stop the reaction, the excess DTT can be removed by size-exclusion chromatography or by adding a thiol-reactive compound like N-ethylmaleimide (NEM).

-

Analyze the cleavage products: Analyze the reaction mixture by HPLC or LC-MS to separate and quantify the cleaved components (e.g., the antibody and the released payload).

Protocol 2: Glutathione-Mediated Intracellular Cleavage Simulation

This protocol simulates the intracellular cleavage of the disulfide linker using a physiologically relevant concentration of glutathione (GSH).

Materials:

-

This compound conjugate solution

-

Reduced glutathione (GSH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Reaction buffer (e.g., 100 mM phosphate buffer with 1 mM EDTA, pH 7.4)

-

Microcentrifuge tubes

-

Incubator at 37°C

-

Analytical instrument (e.g., HPLC, LC-MS)

Procedure:

-

Prepare a stock solution of GSH: Dissolve GSH in the reaction buffer to a final concentration of 100 mM. Prepare this solution fresh.

-

Prepare the reaction mixture: Dilute the this compound conjugate in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Initiate the cleavage reaction: Add the GSH stock solution to the conjugate solution to a final concentration of 1-10 mM, which mimics intracellular concentrations.

-

Incubate and monitor: Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to monitor the kinetics of the cleavage.

-

Analyze the samples: Analyze the collected aliquots by HPLC or LC-MS to quantify the remaining intact conjugate and the released payload over time. This data can be used to determine the cleavage half-life.

Protocol 3: Quantification of Cleavage using Ellman's Assay

Ellman's assay is a colorimetric method to quantify free sulfhydryl groups. It can be used to indirectly monitor the cleavage of the disulfide bond by measuring the appearance of free thiols.

Materials:

-

Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)

-

Reaction Buffer (0.1 M sodium phosphate, pH 8.0)

-

Cysteine or another thiol standard for calibration curve

-

Spectrophotometer

Procedure:

-

Perform the cleavage reaction: Follow Protocol 1 or 2 to initiate the disulfide bond cleavage.

-

Prepare Ellman's Reagent solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

-

Prepare samples for measurement: At desired time points during the cleavage reaction, take an aliquot of the reaction mixture.

-

Perform the assay:

-

In a cuvette or a 96-well plate, mix the sample aliquot with the Ellman's Reagent solution and Reaction Buffer. A typical ratio is 25 µL of sample, 125 µL of Reaction Buffer, and 50 µL of Ellman's Reagent solution.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm.

-

-